molecular formula C5H5NO B015919 Pyridine-d5 N-oxide CAS No. 19639-76-0

Pyridine-d5 N-oxide

Cat. No. B015919
CAS RN: 19639-76-0
M. Wt: 100.13 g/mol
InChI Key: ILVXOBCQQYKLDS-RALIUCGRSA-N
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Description

Synthesis Analysis

  • Pyridine-d5 N-oxide and its derivatives have been synthesized and characterized through various methods, including electrospray/tandem mass spectrometry. These methods have identified key features such as protonated, sodiated, and proton-bound dimers of pyridine-d5 N-oxide (March, Stadey, & Lewars, 2005).

Molecular Structure Analysis

  • The molecular structure of pyridine-d5 N-oxide has been determined using techniques like gas-phase electron diffraction, revealing critical bond distances and angles (Chiang, 1974).

Chemical Reactions and Properties

  • Pyridine-d5 N-oxide exhibits unique chemical properties, such as C-H bond activation when reacting with uranium(IV) and thorium(IV) bis(alkyl) complexes, demonstrating a new mode of reactivity for pyridine N-oxides (Pool, Scott, & Kiplinger, 2005).
  • Palladium-catalyzed reactions involving pyridine N-oxides have been developed, showcasing their use in oxidative C-C bond formation (Cho, Hwang, & Chang, 2008).

Physical Properties Analysis

  • Studies on pyridine-d5 N-oxide's vibrational spectra, including infrared and Raman spectra, provide insights into its physical properties, such as vibrational degrees of freedom (Corrsin, Fax, & Lord, 1953).

Chemical Properties Analysis

  • Pyridine-d5 N-oxide demonstrates unique chemical properties like catalysis in aerobic alcohol oxidation and efficient dienophiles in enantioselective reactions (Steinhoff & Stahl, 2002).

Scientific Research Applications

  • Catalysis and Synthesis of Bioactive Compounds : Pyridine N-oxides, including Pyridine-d5 N-oxide, enhance the reactivity of nucleophilic parts in various reactions. This is crucial for synthesizing natural and bioactive compounds, playing a significant role in organocatalysis (Koukal et al., 2017).

  • Coal Combustion and Fuel-N Compounds : The study of Pyridine low-temperature oxidation mechanisms is applied in coal combustion. This enhances predictions of predominant species and understanding of fuel-N compounds, which is critical for environmental and industrial applications (Wu et al., 2019).

  • Organocatalysis : Pyridine-N-oxide catalyzes ring-opening reactions of aziridines with aryl thiols, leading to α-amino sulfides. This process occurs under mild conditions and yields good to excellent results, highlighting its efficiency in chemical synthesis (Yang et al., 2011).

  • Coordination Polymers : Acting as a "hyperdentate" ligand in complexes with silver(I) perchlorate monohydrate, Pyridine N-oxide forms 1-D coordination polymers and a crystalline 1-D polymer. This property is notable for materials science and molecular engineering (Puttreddy & Steel, 2014).

  • Cross-Coupling Reactions : It facilitates the direct arylation of pyridine N-oxides with aryl bromides. This method is a cost-effective and bench-stable alternative in palladium-catalyzed cross-coupling reactions, critical for organic synthesis (Campeau et al., 2005).

  • Cryoprotection : Pyridine N-oxide (PNO) may protect living cells from freezing damage. This presents a potential new treatment for diseases caused by freezing temperatures, important in medical and biological research (Nash, 1961).

  • Nuclear Magnetic Resonance (NMR) Studies : Pyridine interacts with DMPC liposomes and enhances water penetration in membrane-lipid interfaces. This is useful in improving resolution and sensitivity in NMR studies, a key technique in biochemistry and materials science (Henderson et al., 1994).

Safety And Hazards

For safety and hazards information, please refer to the appropriate safety data sheets .

Future Directions

Pyridine N-oxide derivatives are one of the most important classes of heteroaryl moieties in the fields of analytical and medicinal chemistry . They have an entirely new mechanism of antiviral action and the capacity to retain antiviral activity against virus strains that have gained resistance to clinically used drugs .

properties

IUPAC Name

2,3,4,5,6-pentadeuterio-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVXOBCQQYKLDS-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584118
Record name 1-Oxo(~2~H_5_)-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-d5 N-oxide

CAS RN

19639-76-0
Record name 1-Oxo(~2~H_5_)-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-d5 N-oxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
RE March, CJ Stadey, EG Lewars - Rapid Communications in …, 2005 - Wiley Online Library
A mass spectrometric study of pyridine N‐oxide and pyridine‐d 5 N‐oxide was carried out with a hybrid quadrupole/time‐of‐flight (TOF) mass spectrometer coupled with an electrospray …
GJ Medina - commons.ru.ac.za
Ligand-isotope labelling studies were performed on Zeise’s salt derivatives with pyridine N-oxide and quinoline N-oxide, their perdeuterated and O-18 isotopomers, C2D4 and 13CO, …
Number of citations: 2 commons.ru.ac.za
M Szafran, Z Dega-Szafran - Journal of molecular structure, 1994 - Elsevier
… Table 4 lists spectroscopic parameters for the total absorption (skeletal and protic) in pyridine-d5 N-oxide hemiperchlorates in acetonitrile solution. These data are close to those …
S Giri, JR Idle, C Chen, TM Zabriskie… - Chemical research in …, 2006 - ACS Publications
The areca alkaloids comprise arecoline, arecaidine, guvacoline, and guvacine. Approximately 600 million users of areca nut products, for example, betel quid chewers, are exposed to …
Number of citations: 173 0-pubs-acs-org.brum.beds.ac.uk
R Loska - Advances in Organic Synthesis; Atta-ur-Rahman, Ed.; …, 2018 - books.google.com
Aromatic N-oxides occupy a central place in the synthesis of azine and azole derivatives. Unique reactivity of N-oxides makes them versatile substrates for introduction of various …
Number of citations: 3 books.google.com
PS Hall - 1989 - open.uct.ac.za
Ninety square planar Rh(I) complexes of the type cis-[Rh(CO)₂(X)(L)], [Rh(COD)(X)(L)], [Rh(CO)₂(L)₂]ClO₄ and [Rh(COD)(L)₂]ClO₄ (X is Cl or Br; COD is 1,5-cyclooctadiene; L is …
Number of citations: 0 open.uct.ac.za
B Kammerer, H Scheible, G Zurek, M Godejohann… - Xenobiotica, 2007 - Taylor & Francis
Prediction of the metabolic profile of a potential new drug is recommended at an early stage in industrial drug discovery process to determine whether or not any potentially reactive or …
W Su, M Zhang, G Wu - C–H and C–X Bond Functionalization …, 2013 - books.google.com
… A kinetic isotope effect of 3.6 was obtained for pyridine N-oxide and pyridine-d5 N-oxide, which suggested that C–H bond cleavage of the pyridine N-oxides is involved in the rate-…
Number of citations: 1 books.google.com
BW Redan, TR Morrissey, CA Rolfe, VL Aguilar… - Analytical and …, 2022 - Springer
Abstract Analysis of the dipicolinic acid (DPA) released from Clostridium botulinum spores during thermal processing is crucial to obtaining a mechanistic understanding of the factors …
RY Huang - 2012 - search.proquest.com
… In addition, a large primary kinetic isotope effect (KIE) of 4.7 was observed when pyridine N-oxide and pyridine-d5 N-oxide were subjected to the reaction conditions. These results were …

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